Macrophin

Descripción

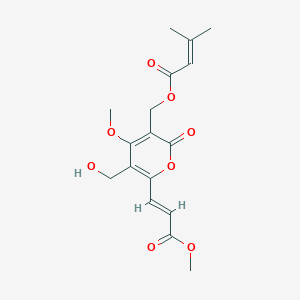

Structure

3D Structure

Propiedades

Número CAS |

115722-21-9 |

|---|---|

Fórmula molecular |

C17H20O8 |

Peso molecular |

352.3 g/mol |

Nombre IUPAC |

[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+ |

Clave InChI |

YVTIJGPTRUSDKT-AATRIKPKSA-N |

SMILES |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |

SMILES isomérico |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C |

SMILES canónico |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |

Sinónimos |

(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid; (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate; Grovesiin |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Significance of Macrophin

This compound is recognized for its cytotoxic properties against various cancer cell lines. It has been isolated from the endophytic fungus Phoma macrostoma, where it exhibits significant bioactivity. Research indicates that this compound can modulate cellular processes such as proliferation, migration, and apoptosis in cancer cells, making it a valuable compound for therapeutic exploration.

Cancer Therapy

This compound has shown promise in inhibiting the growth of several cancer types, including pancreatic and breast cancers. The following table summarizes key findings related to its anticancer effects:

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Pancreatic Cancer | Inhibits cell proliferation and induces apoptosis | Disruption of mitochondrial function |

| Breast Cancer | Reduces tumor cell migration | Modulation of cytoskeletal dynamics |

| Colon Cancer | Suppresses tumor growth | Induction of cell cycle arrest |

| Lung Cancer | Inhibits metastasis | Activation of apoptotic pathways |

Case Study Example: A study conducted on pancreatic cancer cells treated with this compound revealed significant morphological changes indicative of apoptosis, confirming its potential as a therapeutic agent against this aggressive cancer type .

Wound Healing

This compound also plays a role in wound healing processes. Research indicates that formulations containing this compound can enhance the healing of diabetic wounds by promoting macrophage activity and cytokine release, which are crucial for tissue repair.

| Wound Type | Effect of this compound | Mechanism |

|---|---|---|

| Diabetic Wounds | Accelerates healing process | Stimulation of fibroblast migration and collagen synthesis |

| Surgical Wounds | Reduces inflammation | Modulation of immune response |

Case Study Example: A study demonstrated that keratin scaffolds infused with this compound significantly improved wound healing in diabetic mice by enhancing cellular infiltration and cytokine levels, leading to better tissue remodeling .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve complex interactions with cellular pathways:

- Cytotoxicity : this compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.

- Migration Inhibition : It modulates cytoskeletal dynamics by affecting actin polymerization, thereby inhibiting cell motility.

- Wound Healing Promotion : By enhancing macrophage activation, this compound increases the secretion of growth factors and cytokines essential for tissue repair.

Comparación Con Compuestos Similares

Comparative Analysis of Macrophin and Related Spectraplakins

Structural and Functional Homologs

The spectraplakin family includes proteins with conserved actin- and microtubule-binding domains. Below is a comparison of this compound (MACF1) with its homologs:

Key Observations :

- Domain Variability : this compound contains a unique GAR domain (Gas2-related) absent in Drosophila Shot, enhancing its microtubule-binding versatility .

- Disease Links : Mutations in MACF1 are associated with neurodevelopmental disorders, whereas dystonin defects cause epidermolysis bullosa .

Functional Overlap and Divergence

Cytoskeletal Coordination :

- This compound and Shot both regulate microtubule-actin crosstalk during cell migration, but this compound’s interaction with EB1 enables precise targeting of microtubules to focal adhesions, a feature absent in Shot .

- In contrast, C. elegans VAB-10 primarily mediates epidermal cell shape changes, lacking direct synaptic roles .

Expression Patterns :

Research Findings

- In Neurons : this compound stabilizes nAChR clusters by anchoring them to the cytoskeleton via EB1 and 14-3-3, a mechanism critical for synaptic function and disrupted in Alzheimer’s disease .

- Model Organisms: Drosophila Shot mutants exhibit axon truncation, while MACF1 knockout mice display embryonic lethality due to cardiovascular defects, underscoring functional divergence .

Q & A

Q. What is the functional role of Macrophin in neuronal nicotinic synapses?

this compound stabilizes the postsynaptic cytoskeleton by forming a multi-protein complex with APC, EB1, IQGAP1, and 14-3-3. This complex bridges microtubules and F-actin, ensuring proper synaptic receptor localization and stability. Methodologically, this role is validated via co-immunoprecipitation (co-IP) to confirm interactions and immunofluorescence microscopy to visualize cytoskeletal organization in neuronal cultures .

Q. Which experimental techniques are foundational for studying this compound’s interactions?

Key techniques include:

- Co-IP and Western blotting : To identify binding partners (e.g., APC and EB1) .

- Live-cell imaging : To track microtubule dynamics in this compound-knockdown models .

- siRNA/CRISPR-Cas9 : For loss-of-function studies to assess phenotypic changes in cytoskeletal stability .

Q. What biomarkers or assays are used to measure this compound activity in vitro?

- Microtubule regrowth assays : Post-nocodazole treatment to quantify stabilization efficiency.

- Phosphorylation status : this compound’s activity is often modulated by kinases linked to 14-3-3 adaptors; phospho-specific antibodies can track activation states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound binding affinities across studies?

Discrepancies may arise from model systems (e.g., neuronal vs. non-neuronal cells) or assay conditions. To address this:

Q. What methodological challenges arise when studying this compound’s co-localization with dynamic cytoskeletal components?

Challenges include:

- Temporal resolution : Use time-lapse microscopy with fluorescently tagged proteins (e.g., EB1-GFP) to capture real-time interactions.

- Spatial overlap analysis : Employ computational tools like Pearson’s correlation coefficient or Manders’ overlap coefficient to quantify co-localization in high-resolution confocal images .

Q. How can multi-omics approaches elucidate this compound’s regulatory networks?

- Proteomics : Affinity purification coupled with mass spectrometry (AP-MS) to identify novel interactors.

- Transcriptomics : RNA-seq of this compound-depleted neurons to pinpoint downstream targets.

- Bioinformatics integration : Use tools like STRING or Cytoscape to map interaction networks and identify hub proteins .

Data Analysis and Contradiction Management

Q. What statistical frameworks are suitable for analyzing this compound’s role in cytoskeletal dynamics?

- Longitudinal data : Mixed-effects models to account for repeated measurements in live-cell imaging.

- High-content screening : Machine learning algorithms (e.g., random forests) to classify cytoskeletal phenotypes in siRNA screens .

Q. How should researchers address variability in this compound expression across neuronal subtypes?

- Single-cell RNA-seq : To profile expression heterogeneity.

- Stratified analysis : Group data by neuronal subtype (e.g., cholinergic vs. GABAergic) and apply ANOVA to assess subgroup-specific effects .

Experimental Design Considerations

Q. What controls are essential for this compound-related co-IP experiments?

- Negative controls : Use lysates from cells lacking this compound or pre-immune IgG.

- Competition assays : Include excess unlabeled binding partner to confirm specificity .

Q. How can researchers ensure reproducibility in this compound localization studies?

- Blinded analysis : Mask sample identities during image quantification.

- Replicate experiments : Minimum of three biological replicates with independent cell cultures.

- Open data practices : Share raw microscopy files and analysis scripts via repositories like Zenodo .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.